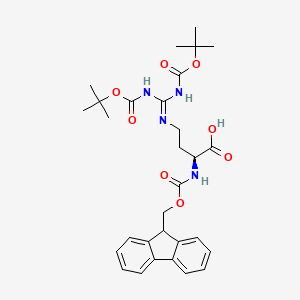

Fmoc-norArg(Boc)2-OH

説明

BenchChem offers high-quality Fmoc-norArg(Boc)2-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-norArg(Boc)2-OH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N4O8/c1-29(2,3)41-27(38)33-25(34-28(39)42-30(4,5)6)31-16-15-23(24(35)36)32-26(37)40-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,32,37)(H,35,36)(H2,31,33,34,38,39)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEGEHCONNLNCC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthesis of Fmoc-norArg(Boc)2-OH: An In-Depth Guide for Peptide Chemists

Abstract

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a pivotal strategy for enhancing biological activity, stability, and receptor selectivity. Among these, norarginine, a lower homolog of arginine, offers unique conformational properties that can be exploited in drug design. This technical guide provides a comprehensive, in-depth exploration of the synthesis of the orthogonally protected Fmoc-norArg(Boc)2-OH building block. We will delve into the strategic rationale behind the synthetic route, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yielding and pure final product. This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of complex peptides.

Introduction: The Significance of Norarginine in Peptide Scaffolds

Norarginine (norArg), or 2-amino-4-guanidinobutanoic acid, is a non-proteinogenic amino acid that is structurally similar to arginine but with a side chain that is one methylene group shorter. This seemingly subtle modification can have profound effects on the conformational flexibility and hydrogen bonding capacity of a peptide, influencing its interaction with biological targets. The incorporation of norarginine into peptide sequences has been shown to modulate bioactivity and improve metabolic stability.

To seamlessly integrate norarginine into solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc/tBu strategy, it is essential to have an orthogonally protected building block. The Fmoc-norArg(Boc)2-OH derivative is an ideal candidate for this purpose. The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function is base-labile, allowing for its removal under mild conditions during peptide chain elongation.[1] Conversely, the two tert-butyloxycarbonyl (Boc) groups protecting the guanidino side chain are acid-labile and are typically removed during the final cleavage of the peptide from the resin with strong acid, such as trifluoroacetic acid (TFA).[2] This orthogonal protection scheme prevents unwanted side reactions and ensures the integrity of the peptide sequence.[1]

This guide will elucidate a robust and reproducible synthetic pathway to Fmoc-norArg(Boc)2-OH, empowering researchers to confidently incorporate this valuable building block into their peptide drug discovery programs.

Synthetic Strategy: A Two-Stage Approach

The synthesis of Fmoc-norArg(Boc)2-OH is most efficiently achieved through a two-stage process that begins with a suitably protected precursor, Fmoc-L-α,γ-diaminobutyric acid (Fmoc-Dab-OH), which is then converted to the desired norarginine derivative via guanidinylation.

Caption: Synthetic workflow for Fmoc-norArg(Boc)2-OH.

Stage 1: Synthesis of the Precursor, Fmoc-L-α,γ-diaminobutyric acid (Fmoc-Dab-OH)

The key precursor for the synthesis is Fmoc-L-α,γ-diaminobutyric acid (Fmoc-Dab-OH). While this can be prepared through various routes, a convenient and efficient method starts from the readily available Fmoc-L-glutamine (Fmoc-Gln-OH) via a Hofmann rearrangement.[3] This reaction effectively removes the side-chain carbonyl group of glutamine, yielding the desired diaminobutyric acid derivative.

Stage 2: Guanidinylation of the Side-Chain Amine

With the Fmoc-Dab-OH precursor in hand, the next critical step is the conversion of the γ-amino group into a di-Boc-protected guanidino group. This is achieved using a specialized guanidinylating agent, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[4][5] This reagent is highly effective for the guanidinylation of primary amines under mild conditions, making it compatible with the Fmoc-protected amino acid.[4]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of Fmoc-norArg(Boc)2-OH, starting from Fmoc-L-glutamine.

Stage 1: Synthesis of Fmoc-L-α,γ-diaminobutyric acid (Fmoc-Dab-OH)

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Fmoc-L-glutamine (Fmoc-Gln-OH) | Peptide synthesis grade | Commercially available |

| Iodobenzene diacetate (DiPa) | Reagent grade | Commercially available |

| Acetonitrile | Anhydrous | Commercially available |

| Ethyl acetate | Reagent grade | Commercially available |

| Deionized water | ||

| Hydrochloric acid (HCl) | Concentrated | Commercially available |

| Diethyl ether | Reagent grade | Commercially available |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend Fmoc-L-glutamine (1.0 eq) in a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v). The total solvent volume should be approximately 20 times the mass of the Fmoc-Gln-OH.

-

Hofmann Rearrangement: To the stirred suspension, add iodobenzene diacetate (DiPa) (1.2 eq) in one portion at room temperature (20-25 °C).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents. To the remaining aqueous solution, add 1 M HCl to acidify the mixture to a pH of approximately 2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x total volume of the aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude Fmoc-Dab-OH. This product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if of sufficient purity.

Stage 2: Synthesis of Fmoc-norArg(Boc)2-OH

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Fmoc-L-α,γ-diaminobutyric acid (Fmoc-Dab-OH) | As prepared in Stage 1 | |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Reagent grade | Commercially available |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Commercially available |

| Dichloromethane (DCM) | Anhydrous | Commercially available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |

| Saturated aqueous sodium bicarbonate | ||

| 1 M Hydrochloric acid (HCl) | ||

| Ethyl acetate | Reagent grade | Commercially available |

Procedure:

-

Reaction Setup: Dissolve Fmoc-Dab-OH (1.0 eq) in a mixture of DCM and DMF (e.g., 1:1 v/v) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) followed by DIPEA (2.0 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable solvent gradient (e.g., hexanes/ethyl acetate with a small percentage of acetic acid) to afford the pure Fmoc-norArg(Boc)2-OH.

Caption: Mechanism of guanidinylation reaction.

Scientific Rationale and Field-Proven Insights

Orthogonal Protection Strategy: The choice of Fmoc for the α-amino group and Boc for the guanidino side chain is a cornerstone of modern peptide synthesis.[1] This orthogonality ensures that the protecting groups can be removed selectively without affecting each other, allowing for the precise and controlled assembly of complex peptide sequences. The mild basic conditions for Fmoc removal preserve the acid-labile side-chain protecting groups and the peptide-resin linkage, while the strong acid used for final cleavage efficiently removes the Boc groups.[2]

Choice of Guanidinylating Reagent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a preferred reagent for several reasons. It is a stable, crystalline solid that is easy to handle. The reaction proceeds under mild, basic conditions, which is crucial to prevent the racemization of the chiral center of the amino acid. The pyrazole leaving group is relatively unreactive, leading to a clean reaction with minimal side products.[4][5]

Reaction Conditions and Optimization: The use of an inert atmosphere during the guanidinylation step is recommended to prevent side reactions with atmospheric moisture and carbon dioxide. The choice of solvent can also influence the reaction rate and yield; a mixture of DCM and DMF often provides good solubility for all reactants. The stoichiometry of the reagents should be carefully controlled to ensure complete conversion of the starting material. An excess of the guanidinylating reagent and base is typically used to drive the reaction to completion.

Conclusion

The synthesis of Fmoc-norArg(Boc)2-OH is a critical enabling technology for the incorporation of this non-proteinogenic amino acid into therapeutic peptides. The two-stage synthetic route, involving the Hofmann rearrangement of Fmoc-Gln-OH followed by the efficient guanidinylation of the resulting Fmoc-Dab-OH, provides a reliable and scalable method for the preparation of this valuable building block. By understanding the underlying chemical principles and adhering to the detailed experimental protocol outlined in this guide, researchers can confidently produce high-quality Fmoc-norArg(Boc)2-OH for their peptide synthesis endeavors, ultimately accelerating the discovery and development of novel peptide-based therapeutics.

References

-

CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents.

-

The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis.

-

Fmoc-(N-gamma-Boc)-L-alpha,gamma-diaminobutyric acid - Anaspec.

-

Fmoc-D-Agb-OH - (CAS 2741370-51-2) - Amino Acids - BOC Sciences.

-

Fmoc-L-alpha,gamma-diaminobutyric acid - GlobalChemMall.

-

Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed.

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed.

-

Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride | Request PDF.

-

Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine - Organic Chemistry Portal.

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed Central.

-

CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents.

-

The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis.

-

Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments.

-

Fmoc-Dab(Boc)-OH = 97.0 HPLC 125238-99-5 - Sigma-Aldrich.

-

Fmoc-D-Dab(Boc)-OH [114360-56-4] - Aapptec Peptides.

-

Fmoc Peptide Synthesis - Mtoz Biolabs.

-

Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC.

-

Synthesis of Fmoc-L-Orn(Mmt)-OH: An In-depth Technical Guide - Benchchem.

-

Fmoc-(N-gamma-Boc)-L-alpha,gamma-diaminobutyric acid - Anaspec.

-

Fmoc-D-Agb-OH - (CAS 2741370-51-2) - Amino Acids - BOC Sciences.

-

Fmoc-L-alpha,gamma-diaminobutyric acid - GlobalChemMall.

-

Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine.

-

Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine.

Sources

- 1. Fmoc Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

- 4. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to Fmoc-norArg(Boc)2-OH: Strategic Incorporation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of therapeutic peptide development, the incorporation of non-standard amino acids is a critical strategy for modulating biological activity, enhancing stability, and improving pharmacokinetic profiles. L-norarginine, a lower homolog of arginine, is one such building block of significant interest. This guide provides an in-depth technical overview of Fmoc-norArg(Boc)2-OH, a key derivative for the seamless integration of norarginine into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind its unique side-chain protection, offer a comparative analysis with other protective strategies, and provide detailed protocols for its effective use.

The Strategic Advantage of Dual Boc Protection on the Guanidino Group

The guanidino moiety of arginine and its analogs is strongly basic and nucleophilic, necessitating robust protection during peptide synthesis to prevent undesirable side reactions. The choice of protecting group is a pivotal decision that influences not only the efficiency of individual coupling steps but also the integrity of the final peptide product.

Fmoc-norArg(Boc)2-OH utilizes two tert-butoxycarbonyl (Boc) groups to shield the ω-guanidino functionality. This bis-Boc strategy offers a distinct advantage in its cleavage chemistry. Unlike the more traditional and sterically demanding sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the Boc groups on the norarginine side chain can be removed under moderately acidic conditions, typically with Trifluoroacetic Acid (TFA) during the final cleavage from the resin.[1][2] This circumvents the need for harsh acidic treatments like anhydrous hydrogen fluoride (HF), which can be detrimental to sensitive peptide sequences.[1]

However, it is crucial to acknowledge a significant side reaction associated with the activation of arginine derivatives: the intramolecular cyclization to form an inactive δ-lactam.[1][2][3] This can terminate the peptide chain and reduce the overall yield. Studies have indicated that Fmoc-Arg(Boc)2-OH, a close structural analog of the title compound, has a higher propensity for δ-lactam formation compared to its Pbf-protected counterpart.[1][3] Therefore, careful optimization of coupling conditions is paramount to mitigate this risk.

Supplier and Pricing Information for Fmoc-norArg(Boc)2-OH

For researchers planning to incorporate this valuable building block, a summary of potential suppliers and indicative pricing is provided below. Please note that prices are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| ChemPep | Fmoc-Agb(Boc)2-OH | 206183-06-4 | >98% | 1 g | Contact for quote |

| 5 g | Contact for quote | ||||

| Cusabio | Fmoc-norArg(Boc)2-OH | 206183-06-4 | ≥95% | 1 g | Contact for quote |

| 5 g | Contact for quote | ||||

| ChemicalBook | Fmoc-L-Norarginine(Boc)2-OH | 206183-06-4 | N/A | N/A | Contact for quote |

Note: The arginine analog, Fmoc-Arg(Boc)2-OH (CAS 143824-77-5), is more widely available from suppliers such as Sigma-Aldrich, Aapptec, and Matrix Scientific, with pricing for 1g typically ranging from $104 to $338.[4] Given the structural similarity, protocols for the arginine derivative can be adapted for Fmoc-norArg(Boc)2-OH.

Experimental Workflow: Incorporation of Fmoc-norArg(Boc)2-OH in SPPS

The following diagram outlines the key steps for the successful incorporation of Fmoc-norArg(Boc)2-OH into a growing peptide chain during Fmoc-based SPPS.

Caption: Workflow for a single coupling cycle of Fmoc-norArg(Boc)2-OH in SPPS.

Detailed Experimental Protocol

This protocol is designed for the manual coupling of Fmoc-norArg(Boc)2-OH. Due to the steric bulk of the bis-Boc protecting groups, a potent activating agent and potentially longer coupling times or double coupling are recommended.

Materials:

-

Fmoc-norArg(Boc)2-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Pyridine

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-norArg(Boc)2-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the bis-Boc groups, longer reaction times may be necessary compared to other amino acids.[5]

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test. A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow or colorless result signifies a complete coupling.

-

-

Double Coupling (if necessary):

-

If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF.

-

Repeat the coupling step (Step 3) with a fresh solution of activated Fmoc-norArg(Boc)2-OH.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any residual reagents.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

-

Treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 5% acetic anhydride, 5% pyridine in DMF) for 30 minutes.

-

Wash the resin with DMF and DCM.

-

-

Preparation for the Next Cycle: The resin is now ready for the deprotection of the Fmoc group of the newly added norarginine residue and the subsequent coupling of the next amino acid in the sequence.

Final Cleavage and Deprotection

The following diagram illustrates the final cleavage and deprotection process to obtain the desired norarginine-containing peptide.

Caption: Final cleavage and purification workflow for the synthesized peptide.

A standard cleavage cocktail, such as 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water, is typically sufficient to cleave the peptide from the resin and remove the Boc protecting groups from the norarginine side chain, as well as other acid-labile side-chain protecting groups.

Conclusion

Fmoc-norArg(Boc)2-OH is a valuable reagent for the incorporation of norarginine into synthetic peptides. The dual Boc protection strategy offers the advantage of milder final deprotection conditions compared to some traditional protecting groups. However, researchers must be mindful of the increased potential for δ-lactam formation and optimize coupling conditions accordingly. By employing potent activating agents, allowing for sufficient reaction times, and carefully monitoring the reaction progress, the successful and efficient synthesis of norarginine-containing peptides can be readily achieved, opening new avenues for the development of novel peptide-based therapeutics.

References

-

Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2947. [Link]

-

Bodanszky, M., et al. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research, 9(2), 88-91. [Link]

-

Cusabio. CSB-DT1850 Fmoc-norArg(Boc)2-OH. Bio-Connect. Retrieved from [Link]

-

PubChem. Fmoc-norArg(Boc)2-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (S)-Nα-Fmoc-,NN'-bis-Boc-2-Amino-3-guanidino butanoic.... Retrieved from [Link]

-

Aapptec Peptides. Fmoc-Arg(Boc)2-OH [143824-77-5]. Retrieved from [Link]

-

Chemsrc. Fmoc-norArg(Boc)2-OH Price. Retrieved from [Link]

-

ResearchGate. Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. Retrieved from [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

-

Cenmed Enterprises. Fmoc Arg(Boc)2 Oh 5 G. Retrieved from [Link]

-

Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 269. [Link]

-

Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. Retrieved from [Link]

-

ResearchGate. Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 143824-77-5 Cas No. | Fmoc-Arg(Boc)2-OH | Matrix Scientific [matrixscientific.com]

- 5. advancedchemtech.com [advancedchemtech.com]

Introduction: The Critical Role of Reagent Integrity in Peptide Synthesis

An In-Depth Technical Guide to the Stability and Storage of Fmoc-norArg(Boc)2-OH

For Researchers, Scientists, and Drug Development Professionals

In the precise world of solid-phase peptide synthesis (SPPS), the quality of the starting materials is paramount. Every building block must be of the highest purity to ensure the desired peptide is synthesized with high fidelity. Fmoc-norArg(Boc)2-OH is a specialized, non-proteinogenic amino acid derivative used to incorporate a protected norarginine residue into a peptide sequence. The Nα-Fmoc group provides temporary, base-labile protection, while the two Boc groups on the guanidino side chain offer robust, acid-labile protection.[1][2] The integrity of this complex molecule is critical; impurities or degradation products can lead to truncated sequences, side-product formation, and significant challenges in the purification of the final peptide.[3] This guide provides a comprehensive overview of the chemical vulnerabilities of Fmoc-norArg(Boc)2-OH, establishing a framework for optimal storage, handling, and stability verification to ensure its successful application in research and drug development.

Section 1: Chemical Profile and Inherent Instabilities

To understand the stability of Fmoc-norArg(Boc)2-OH, one must analyze its constituent parts. The molecule's stability is dictated by the chemical sensitivities of its three key functional moieties: the Fmoc group, the two Boc groups, and the core amino acid structure.

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group

The Fmoc group is the cornerstone of modern orthogonal peptide synthesis. Its primary vulnerability is its lability to basic conditions.[4]

-

Mechanism of Degradation: The Fmoc group is removed via a β-elimination reaction mechanism in the presence of a base, typically a secondary amine like piperidine.[5] While this is a desired reaction during synthesis, premature deprotection during storage can occur if the material is exposed to basic contaminants or atmospheric moisture that has absorbed CO2, forming carbonic acid which can then act as a proton source to facilitate base-catalyzed hydrolysis.

-

Consequence of Degradation: Premature loss of the Fmoc group exposes the Nα-amine, which can lead to the formation of dipeptides (Fmoc-Xaa-Xaa-OH) or other impurities if the material is not handled properly.[3]

The Side-Chain Di-Boc (tert-butyloxycarbonyl) Groups

The two Boc groups protecting the side-chain guanidino function are designed to be stable to the basic conditions used for Fmoc removal but are highly sensitive to acid.[6][7]

-

Mechanism of Degradation: The Boc group is cleaved under acidic conditions, proceeding through the formation of a stable tert-butyl cation.[8] Strong acids like trifluoroacetic acid (TFA) are used for its removal, but even milder acidic conditions, potentially from atmospheric moisture or improper storage, can cause slow hydrolysis over time.[][10]

-

Consequence of Degradation: Loss of one or both Boc groups exposes the highly nucleophilic guanidino group. This can lead to unwanted side reactions during peptide coupling steps and complicates the final deprotection and purification process. Studies on the similar Fmoc-Arg(Boc)2-OH have shown it can exhibit some degradation in solution over time.[11][12]

The Carboxylic Acid and Potential for Hydrolysis

Like all amino acid derivatives, Fmoc-norArg(Boc)2-OH is susceptible to hydrolysis, especially in the presence of moisture and catalysts (acid or base).[13]

-

Mechanism of Degradation: Water can attack the activated carboxyl group, although this is more of a concern during the coupling reaction itself. As a solid, the primary concern is moisture absorption (hygroscopicity), which can create a microenvironment that facilitates the degradation of the protecting groups.[14]

-

Consequence of Degradation: While less common for the free acid in solid form, absorbed water can accelerate the degradation pathways of the Fmoc and Boc groups.

Section 2: Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities, a multi-layered approach to storage and handling is required to maximize the shelf-life and performance of Fmoc-norArg(Boc)2-OH. The core principles are to keep the reagent cold, dry, and dark .

Long-Term Storage

For long-term storage, the lyophilized powder should be maintained under exacting conditions to prevent slow degradation from atmospheric exposure.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or colder | Slows all chemical degradation pathways. Supplier recommendations consistently cite temperatures of -20°C or below.[15][16] |

| Atmosphere | Inert Gas (Argon or Nitrogen) & Desiccated | Minimizes exposure to moisture and oxygen. Many protected amino acids are hygroscopic.[14][17] |

| Light | Amber Vial / Dark Location | Protects the light-sensitive fluorenyl moiety of the Fmoc group from photochemical degradation.[15] |

| Container | Tightly Sealed Vial | Prevents the ingress of atmospheric moisture and oxygen. |

Handling for Use: A Self-Validating Workflow

Proper handling during weighing and preparation for synthesis is as crucial as long-term storage. The following workflow is designed to minimize exposure to deleterious atmospheric conditions.

// Workflow Path Storage -> Equilibrate [label="Before Use"]; Equilibrate -> Weigh; Weigh -> Reseal; Reseal -> Return; Weigh -> Dissolve [style=dashed, label="For Purity Check"]; Dissolve -> HPLC; HPLC -> Analyze;

// Decision point Analyze -> Use [label="Yes", color="#34A853"]; Analyze -> Reevaluate [label="No", color="#EA4335"]; Use [shape=ellipse, label="Proceed with\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reevaluate [shape=ellipse, label="Re-evaluate use or\npurchase new stock", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Workflow for Handling and Purity Verification.

It is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening.[18] Opening a cold vial will cause atmospheric moisture to condense on the cold powder, compromising the integrity of the entire stock.

Section 3: Experimental Protocol for Stability Assessment

Trust in the quality of a reagent should be verifiable. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids.[3][19] Regular analysis of your stock, especially if it has been stored for an extended period, is a self-validating practice.

Protocol: Reversed-Phase HPLC for Chemical Purity

This protocol is designed to separate the intact Fmoc-norArg(Boc)2-OH from potential impurities such as Fmoc-deprotected or Boc-deprotected species.

Objective: To determine the chemical purity of the solid Fmoc-norArg(Boc)2-OH reagent.

Materials:

-

Sample: Fmoc-norArg(Boc)2-OH

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

HPLC System: Standard system with a UV detector.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of Fmoc-norArg(Boc)2-OH in a 50:50 mixture of Mobile Phase A and B.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Gradient:

-

0-2 min: 5% B

-

2-22 min: Linear gradient from 5% to 95% B

-

22-25 min: Hold at 95% B

-

25-26 min: Return to 5% B

-

26-30 min: Re-equilibrate at 5% B

-

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main product by the total area of all integrated peaks and multiplying by 100.[3]

-

A high-quality reagent should exhibit a purity of ≥98%. Peaks eluting earlier (more polar) may correspond to deprotected impurities.

-

Section 4: Visualizing Degradation Pathways

Understanding the potential degradation reactions reinforces the importance of the storage guidelines.

// Degradation arrows Main -> Fmoc_Loss [label=" Exposure to Base\n or prolonged moisture", color="#EA4335"]; Main -> Boc_Loss [label=" Exposure to Acid\n or prolonged moisture", color="#EA4335"];

// Annotations Base_Note [shape=plaintext, label="Vulnerable to basic contaminants,\npiperidine vapor, etc.", fontcolor="#5F6368"]; Acid_Note [shape=plaintext, label="Vulnerable to acidic contaminants,\natmospheric moisture (H2O + CO2).", fontcolor="#5F6368"];

Fmoc_Loss -> Base_Note [style=dotted, arrowhead=none]; Boc_Loss -> Acid_Note [style=dotted, arrowhead=none]; }

Caption: Primary Degradation Pathways for Fmoc-norArg(Boc)2-OH.

Conclusion: A Proactive Approach to Reagent Management

The stability of Fmoc-norArg(Boc)2-OH is not absolute. It is a function of its inherent chemical properties and the environment in which it is stored and handled. By understanding the vulnerabilities of the Fmoc and Boc protecting groups, researchers can implement rigorous storage and handling protocols. The core tenets are simple but non-negotiable: maintain the reagent in a cold, dark, and desiccated environment at all times. Supplementing these practices with periodic purity verification by HPLC provides a robust, self-validating system that ensures this critical building block contributes to the success, rather than the complication, of peptide synthesis campaigns.

References

- BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.

-

Wikipedia. (2023, December 1). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- BenchChem. (n.d.). Stability of the Tfa protecting group in Fmoc chemistry.

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

-

LifeTein. (n.d.). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from [Link]

-

Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-norArg(Boc)2-OH. Retrieved from [Link]

-

PubMed. (1998). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]

- BenchChem. (n.d.). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis.

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Boc)2-OH. Retrieved from [Link]

-

AnaSpec. (n.d.). Fmoc-Arg(Boc)2-OH. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Retrieved from [Link]

-

American Chemical Society. (2026, January 12). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. (2025, October 17). Retrieved from [Link]

-

Wikipedia. (2024, January 12). Amino acid. Retrieved from [Link]

-

PubMed. (1990). Total hydrolysis of proteins with strongly reduced racemization of amino acids. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. BOC deprotection [ms.bzchemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]

- 14. genscript.com [genscript.com]

- 15. 合成肽的处理和储存实验方案 [sigmaaldrich.com]

- 16. biosynth.com [biosynth.com]

- 17. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 18. biosynth.com [biosynth.com]

- 19. phenomenex.com [phenomenex.com]

An In-depth Technical Guide to Fmoc-norArg(Boc)2-OH: Synthesis, Application, and Mechanistic Considerations in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Nα-(9-fluorenylmethoxycarbonyl)-Nω,Nω'-bis(tert-butoxycarbonyl)-L-norarginine, commonly referred to as Fmoc-norArg(Boc)2-OH. We will delve into its chemical properties, the rationale behind its design, its application in solid-phase peptide synthesis (SPPS), and critical mechanistic insights that are essential for its effective use in the synthesis of complex peptides.

Core Compound Identification and Properties

Fmoc-norArg(Boc)2-OH is a non-proteinogenic amino acid derivative specifically designed for use in Fmoc-based solid-phase peptide synthesis. The "nor" designation indicates that it is a lower homolog of arginine, containing one less methylene group in its side chain.

| Property | Value | Source |

| CAS Number | 206183-06-4 | , |

| Molecular Formula | C30H38N4O8 | |

| Molecular Weight | 582.6 g/mol | |

| Synonyms | Fmoc-L-Agb(Boc)2-OH, 2-(Fmoc-amino)-4-(bis-Boc-guanidino)-L-butyric acid, Fmoc-L-Norarginine(Boc)2-OH | |

| Appearance | White crystalline powder | |

| Storage | Store at ≤ -4 °C |

The structural distinction between arginine, norarginine, and homoarginine is crucial for understanding the unique properties and applications of Fmoc-norArg(Boc)2-OH.

Caption: Side chain length comparison of Arginine and its homologs.

The Rationale for (Boc)2 Side-Chain Protection

The guanidinium group of arginine and its homologs is strongly basic (pKa ≈ 12.5) and requires robust protection during Fmoc SPPS to prevent side reactions. While several protecting groups exist (e.g., Pbf, Pmc, Mtr), the bis-Boc strategy offers a unique set of advantages and disadvantages.

Expertise & Experience: The use of two Boc groups on the guanidinium moiety significantly reduces its basicity and nucleophilicity. This is achieved by delocalizing the lone pairs of the nitrogen atoms into the carbonyls of the Boc groups, thereby preventing protonation and unwanted acylation during coupling steps.

Trustworthiness: While effective in suppressing side-chain reactivity, the (Boc)2 group is sterically demanding. This bulkiness can sometimes lead to slower coupling kinetics, necessitating longer reaction times or the use of more potent coupling reagents. Furthermore, the di-Boc-protecting guanidino group has been shown to induce more δ-lactam formation in arginine derivatives compared to other protecting groups.[1][2]

Authoritative Grounding: The choice of a side-chain protecting group is a critical parameter in peptide synthesis. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is currently the most widely used for arginine in Fmoc chemistry due to its facile cleavage with trifluoroacetic acid (TFA) and lower propensity for lactam formation compared to (Boc)2.[3] However, Fmoc-Arg(Boc)2-OH can be advantageous in specific contexts where complete suppression of guanidinium reactivity is paramount.

Synthesis of Fmoc-norArg(Boc)2-OH

While detailed proprietary synthesis routes are often not fully disclosed, a logical and established pathway for the synthesis of Fmoc-norArg(Boc)2-OH can be inferred from the synthesis of similar compounds, such as Fmoc-Dab(Boc)-OH.[4] The synthesis would likely commence from a suitable precursor, such as Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-L-Dab-OH).

Caption: Plausible synthetic route for Fmoc-norArg(Boc)2-OH.

This process involves the selective guanidinylation of the side-chain amino group of Fmoc-L-Dab-OH. A variety of guanidinylating reagents could be employed, with N,N'-di-Boc-N''-triflylguanidine being a highly effective option due to the excellent leaving group nature of the triflyl moiety.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-norArg(Boc)2-OH is designed for incorporation into peptide sequences using standard Fmoc/tBu SPPS protocols. The workflow for a single coupling cycle is outlined below.

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-norArg(Boc)2-OH.

Experimental Protocol: Single Coupling Cycle

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.

-

Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-norArg(Boc)2-OH (2-4 equivalents relative to resin substitution) and a suitable activating agent such as HBTU/HCTU (2-4 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test. Due to the steric bulk of the (Boc)2 group, a negative or weak positive result is desired.

-

Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

Mechanistic Consideration: The Propensity for Lactam Formation

A critical side reaction associated with arginine and its homologs during peptide synthesis is the formation of a lactam. This occurs when the activated carboxylic acid of the arginine derivative reacts intramolecularly with one of the side-chain guanidinium nitrogens.

Expertise & Experience: For norarginine, this intramolecular cyclization would lead to the formation of a 5-membered ring (a γ-lactam), as opposed to the 6-membered δ-lactam formed from arginine. The kinetics of formation for 5- and 6-membered rings can differ significantly, and this is a key consideration when using norarginine derivatives.

Trustworthiness: Studies on arginine derivatives have shown that the (Boc)2 protecting group can increase the propensity for lactam formation compared to sulfonyl-based protecting groups like Pbf.[1][2] This is a critical self-validating aspect of the protocol: if coupling efficiency is low, or if mass spectrometry of the crude peptide reveals a mass loss corresponding to the protecting group and activating agent, lactam formation should be suspected.

Caption: Competing reaction pathways for activated Fmoc-norArg(Boc)2-OH.

To mitigate this side reaction, it is advisable to:

-

Use a short pre-activation time.

-

Ensure efficient coupling by using an appropriate excess of reagents.

-

Consider the use of coupling reagents less prone to promoting this side reaction.

Cleavage and Deprotection

Following the completion of the peptide sequence, the final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The (Boc)2 groups are acid-labile and are removed during the standard TFA cleavage cocktail.

Experimental Protocol: Final Cleavage

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage:

-

Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 1-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the cleavage solution.

-

Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

-

Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Conclusion for the Practicing Scientist

Fmoc-norArg(Boc)2-OH is a valuable, albeit specialized, building block for the synthesis of peptides containing the non-proteinogenic amino acid norarginine. Its key feature is the robust (Boc)2 protection of the guanidinium group, which effectively prevents side-chain reactivity during coupling. However, researchers must be cognizant of the potential for slower coupling kinetics due to steric hindrance and an increased propensity for γ-lactam formation. Careful optimization of coupling conditions and diligent monitoring of reaction progress are essential for the successful application of this reagent. The principles and protocols outlined in this guide provide a solid foundation for the incorporation of Fmoc-norArg(Boc)2-OH into complex peptide targets, enabling the exploration of novel peptide structures with potentially unique biological activities.

References

-

Cezari, M. H., & Juliano, L. (1996). Studies on Lactam Formation During Coupling Procedures of N alpha-N Omega-Protected Arginine Derivatives. Peptide Research, 9(2), 88–91. [Link]

-

Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Semantic Scholar. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2956. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

Sources

- 1. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]

- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents [patents.google.com]

An In-depth Technical Guide to Fmoc-norArg(Boc)2-OH in Peptide Chemistry

Introduction: Navigating the Challenges of Arginine Incorporation

The incorporation of arginine (Arg) residues into synthetic peptides is a frequent requirement for mimicking biological functions, enhancing cell permeability, and modulating therapeutic activity. However, the arginine side chain, with its highly basic guanidino group (pKa ≈ 12.5), presents significant challenges in solid-phase peptide synthesis (SPPS).[1] The primary obstacle is the propensity for intramolecular cyclization upon carboxyl group activation, leading to the formation of a stable δ-lactam.[2] This irreversible side reaction consumes the activated amino acid, terminates the growing peptide chain, and complicates the purification of the final product.[2]

To address this, various side-chain protecting group strategies have been developed. This guide focuses on a specialized derivative, Fmoc-norArg(Boc)2-OH , a non-proteinogenic amino acid designed to offer superior control and mitigate common side reactions during Fmoc-based SPPS. We will explore the chemical rationale behind its design, its physicochemical properties, and provide detailed, field-proven protocols for its successful application.

Core Concepts: The Rationale Behind the Fmoc-norArg(Boc)2-OH Design

The unique structure of Fmoc-norArg(Boc)2-OH is a direct response to the chemical liabilities of standard protected arginine derivatives. Its efficacy stems from two key modifications: the norarginine backbone and the dual Boc protecting groups.

The "norArg" Modification

Norarginine (norArg) is a structural analog of arginine, shortened by one methylene group in its side chain. This subtle structural change alters the geometry and conformational flexibility of the side chain, which can influence its propensity for intramolecular reactions.

The (Boc)2 Protecting Group Strategy: A Steric Shield

The core innovation lies in the protection of the guanidino group. Both the Nω and Nω' positions are protected with bulky tert-butoxycarbonyl (Boc) groups. This dual protection serves a critical function: it acts as a "steric shield," physically encumbering the guanidino nitrogens. This steric hindrance dramatically reduces the nucleophilicity of the side chain, thereby suppressing the intramolecular attack on the activated α-carboxyl group that leads to δ-lactam formation.[3][4]

While this strategy is highly effective, it is important to note that some studies have found that Fmoc-Arg(Boc)2-OH can still be prone to lactam formation, sometimes more so than derivatives like Fmoc-Arg(Pbf)-OH, particularly under certain activation conditions.[3][5][6][7] However, the combination of the norarginine scaffold and the (Boc)2 protection provides a valuable tool for specific synthetic challenges where other derivatives may fail.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is essential for its effective use and storage.

| Property | Value | Source |

| IUPAC Name | (2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | [8] |

| Molecular Formula | C₃₀H₃₈N₄O₈ | [8] |

| Molecular Weight | 582.6 g/mol | [8] |

| Appearance | White powder | [9] |

| Solubility | Soluble in common SPPS solvents like DMF, NMP, and DCM. | [10] |

| Storage | Store at ≤ -15 °C. | |

| Solution Stability | Fmoc-Arg(Boc)₂-OH, a close analog, shows slow degradation in DMF and NMP over several days, primarily to the mono-Boc derivative.[6][11] While stable enough for standard coupling times (up to 4 hours), it is less stable than Pbf or NO₂ derivatives.[6] It is best practice to prepare solutions fresh before use. |

Application in Fmoc-SPPS: A Validated Experimental Workflow

The following section provides a detailed, step-by-step methodology for the incorporation of Fmoc-norArg(Boc)2-OH into a growing peptide chain using manual Fmoc-SPPS. The principles are directly translatable to automated synthesizers.

Step 1: Resin Preparation & Swelling

The foundation of any successful synthesis is the proper preparation of the solid support.

-

Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids) into a suitable reaction vessel.[12]

-

Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin).

-

Agitate gently for 30-60 minutes at room temperature to allow for complete and uniform swelling of the resin beads.

-

Drain the solvent.

Step 2: N-α-Fmoc Deprotection

This step exposes the free amine of the resin-bound amino acid, preparing it for coupling with the incoming Fmoc-norArg(Boc)2-OH.

-

Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[13]

-

Agitate the mixture for 2-3 minutes.[13]

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Agitate for an additional 5-10 minutes to ensure complete Fmoc removal.[13][14]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[13] Incomplete washing can neutralize the subsequent coupling reaction.

Step 3: Coupling of Fmoc-norArg(Boc)2-OH

This is the critical step where the new peptide bond is formed. Due to the steric bulk of the (Boc)2 groups, a robust activation method and potentially longer coupling times are recommended.[15]

-

Reagent Preparation: In a separate vessel, dissolve:

-

Fmoc-norArg(Boc)2-OH (3-4 equivalents relative to resin loading).

-

A suitable activating agent, such as HATU or HBTU (3-4 eq.).

-

An additive like HOAt or HOBt (3-4 eq.) can be included, though it is inherent in HATU.

-

-

Activation:

-

Dissolve the above mixture in a minimal volume of DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6-8 eq.) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes. The solution will typically undergo a color change.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected, washed resin.

-

Agitate the reaction mixture at room temperature. A standard coupling time is 1-2 hours.

-

Expert Insight: Due to the steric hindrance of the (Boc)2 groups, coupling may be sluggish.[15] It is advisable to monitor the reaction's completion using a qualitative method like the Kaiser test. If the test remains positive (indicating free amines), the coupling step should be repeated or extended. The use of microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered residues.[16]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove all excess reagents and soluble byproducts.[12]

-

The Competing Pathways: Lactam Formation vs. Peptide Synthesis

The primary purpose of the (Boc)2 protecting groups is to bias the reaction kinetics away from the intramolecular side reaction (δ-lactam formation) and in favor of the desired intermolecular peptide bond formation.

Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the (Boc)2 groups from norarginine.

CAUTION: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[17]

Standard Cleavage Protocol

This protocol is effective for most peptide sequences.[18]

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 4 hours. Residual DMF can interfere with the cleavage reaction.[19]

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is:

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the resin and collect the filtrate, which now contains the cleaved peptide.

-

Wash the resin with a small additional volume of fresh TFA to recover any remaining peptide.

-

Combine the filtrates.

-

-

Precipitation and Purification:

-

Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. The peptide will precipitate as a white solid.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.

-

Dry the crude peptide pellet under vacuum.

-

The crude peptide can then be purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Comparative Analysis of Arginine Protecting Groups

The choice of protecting group is a critical decision in peptide synthesis design. Fmoc-norArg(Boc)2-OH offers a unique set of properties compared to other commonly used derivatives.

| Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages / Side Reactions |

| (Boc)₂ | Mildly acidic (TFA)[1] | Good steric hindrance against lactam formation.[4] | Can be sterically bulky, potentially slowing coupling.[15] Some studies report higher lactam formation than Pbf.[5] Limited solution stability.[6] |

| Pbf | Mildly acidic (TFA)[5] | Widely used, good balance of stability and lability.[10] Generally lower lactam formation than (Boc)₂.[5] | Cleaved Pbf cation can cause side reactions with Trp.[5] |

| NO₂ | Harsh: Catalytic hydrogenation or SnCl₂ reduction[1][22] | Very stable to TFA.[1] Excellent suppression of δ-lactam formation.[1][22] Low cost.[1] | Requires a separate, often harsh, deprotection step post-cleavage which may not be compatible with all sequences.[1] |

| Tos | Harsh: Strong acids (e.g., HF)[5] | Very stable to TFA, useful in Boc-SPPS.[5][23] | Requires hazardous strong acids for removal.[5] Released Tosyl groups can modify Trp.[23] |

Conclusion

Fmoc-norArg(Boc)2-OH is a highly specialized and valuable reagent in the peptide chemist's toolbox. Its rational design, featuring a shortened side chain and robust steric shielding with two Boc groups, provides an effective strategy for mitigating the problematic δ-lactam side reaction during the incorporation of arginine analogs. While its steric bulk may necessitate optimized coupling conditions, such as the use of potent activating agents or extended reaction times, the resulting increase in synthetic fidelity for challenging sequences can be substantial. By understanding the chemical principles behind its design and adhering to validated protocols for its use, researchers, scientists, and drug development professionals can leverage Fmoc-norArg(Boc)2-OH to successfully synthesize complex, arginine-containing peptides with higher purity and yield.

References

-

Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis. BenchChem.

-

Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

- BenchChem. (2025). Boc-Arg(Boc)2-OH vs. Fmoc-Arg(Pbf)-OH in Peptide Synthesis. BenchChem.

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of the mixture of Fmoc-Arg(Boc)2-OH/OxymaPure 1:1 in DMF (A).... ResearchGate. Retrieved from [Link]

-

Cezari, M. H., & Juliano, L. (1996). Studies on Lactam Formation During Coupling Procedures of N alpha-N Omega-Protected Arginine Derivatives. Peptide Research, 9(2), 88–91. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of Fmoc-Arg(X)-OH in DMF (N,N-dimethylformamide) and NBP.... ResearchGate. Retrieved from [Link]

- BenchChem. (2025). How to avoid δ-lactam formation with protected arginine. BenchChem.

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143. Retrieved from [Link]

-

Bofill, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-norArg(Boc)2-OH. PubChem. Retrieved from [Link]

-

Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.

-

Bofill, J., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health. Retrieved from [Link]

- Fields, G. B. (1994). Methods for Removing the Fmoc Group. Humana Press.

-

Green, M. P., et al. (2021). varying the composition of green binary solvent mixtures as a tool to... RSC Publishing. Retrieved from [Link]

-

YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube. Retrieved from [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec. Retrieved from [Link]

-

ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Retrieved from [Link]

- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. BenchChem.

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

-

Al Musaimi, O., et al. (2020). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Retrieved from [Link]

-

Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3248-3257. Retrieved from [Link]

- BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. BenchChem.

- BenchChem. (2025). Standard Protocol for Using Boc-Arg(Boc)2-OH in Solid-Phase Peptide Synthesis. BenchChem.

-

Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]

- 8. Fmoc-norArg(Boc)2-OH | C30H38N4O8 | CID 51340584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fmoc-norArg(Boc)2-OH [chemicalbook.com]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 15. advancedchemtech.com [advancedchemtech.com]

- 16. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. youtube.com [youtube.com]

- 20. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. peptide.com [peptide.com]

Unlocking Synthetic Efficiency: A Technical Guide to Fmoc-norArg(Boc)2-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of arginine into peptide sequences is a critical step in the synthesis of many therapeutic and research-grade peptides. However, the unique properties of its guanidinium side chain present significant challenges, including the potential for side reactions that can compromise yield and purity. This in-depth technical guide explores the strategic advantages of utilizing the non-proteinogenic amino acid derivative, Fmoc-norArg(Boc)2-OH. We will delve into the mechanistic rationale behind its use, providing a comparative analysis against standard arginine derivatives and offering detailed protocols to empower researchers in optimizing their peptide synthesis workflows.

The Arginine Challenge in Peptide Synthesis

The strongly basic and nucleophilic nature of the guanidinium group in arginine necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions.[1] Failure to adequately protect this functional group can lead to a host of complications, including:

-

δ-Lactam Formation: A prevalent side reaction where the activated α-carboxyl group is intramolecularly attacked by the δ-guanidino group, forming a stable six-membered cyclic lactam.[2][3] This renders the amino acid derivative inactive for coupling, leading to truncated peptide sequences and reduced overall yield.[1][3]

-

Guanidinylation: The reaction of the unprotected guanidinium group with activated amino acids, leading to chain termination.

-

Side Chain Acylation: Unwanted acylation of the guanidinium group by the activated carboxyl of the incoming amino acid.

To mitigate these issues, various protecting group strategies have been developed, with the most common being the use of sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and urethane-type protecting groups such as Boc (tert-butyloxycarbonyl).[4]

Introducing Fmoc-norArg(Boc)2-OH: A Strategic Alternative

Fmoc-norArg(Boc)2-OH is a derivative of norarginine, a non-proteinogenic amino acid that is a structural analog of arginine with a shorter aliphatic side chain (a butyric acid derivative instead of a pentanoic acid derivative).[5] The guanidinium group is protected by two acid-labile Boc groups, offering a distinct set of properties compared to more traditional arginine derivatives.

Chemical Structure and Properties

-

IUPAC Name: (2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid[5]

-

Molecular Formula: C30H38N4O8[5]

-

Molecular Weight: 582.6 g/mol [5]

The key structural feature of Fmoc-norArg(Boc)2-OH is the shortened side chain, which has significant implications for its reactivity and the properties of the resulting peptides.

Core Advantages of Utilizing Fmoc-norArg(Boc)2-OH

The choice to incorporate Fmoc-norArg(Boc)2-OH into a peptide synthesis strategy is driven by a number of potential advantages that address the inherent challenges of working with arginine.

Mitigating δ-Lactam Formation

While the (Boc)2 protecting group strategy on a standard arginine backbone has been shown to be more prone to δ-lactam formation compared to Pbf protection, the use of a norarginine scaffold introduces a critical structural change.[2][6] The formation of the δ-lactam involves the creation of a thermodynamically stable six-membered ring. The shorter side chain of norarginine alters the geometry and steric strain of the transition state required for this intramolecular cyclization. This can potentially disfavor the formation of the corresponding five-membered γ-lactam, thereby reducing the incidence of this yield-lowering side reaction.

Enhancing Metabolic Stability

Peptides containing non-proteinogenic amino acids often exhibit increased resistance to enzymatic degradation.[7] The introduction of norarginine in place of arginine can render the peptide less recognizable to proteases that specifically cleave at arginine residues, thereby extending the in vivo half-life of the peptide, a crucial attribute for therapeutic candidates.

Modulating Peptide Conformation and Bioactivity

The shorter side chain of norarginine can impose distinct conformational constraints on the peptide backbone.[8] This can be strategically employed to stabilize specific secondary structures, such as α-helices or β-sheets, which are often critical for biological activity. By fine-tuning the peptide's three-dimensional structure, researchers can potentially enhance receptor binding affinity and specificity.

Comparative Analysis: Fmoc-norArg(Boc)2-OH vs. Standard Arginine Derivatives

The selection of the appropriate arginine derivative is a critical decision in peptide synthesis. The following table provides a comparative overview of Fmoc-norArg(Boc)2-OH against the commonly used Fmoc-Arg(Pbf)-OH and its direct counterpart, Fmoc-Arg(Boc)2-OH.

| Parameter | Fmoc-norArg(Boc)2-OH | Fmoc-Arg(Boc)2-OH | Fmoc-Arg(Pbf)-OH |

| Side-Chain Structure | Butyric acid derivative | Pentanoic acid derivative | Pentanoic acid derivative |

| Side-Chain Protection | Two Boc groups | Two Boc groups | Pbf group |

| Propensity for δ-Lactam Formation | Potentially lower due to altered ring strain for γ-lactam formation | Higher propensity compared to Pbf[6] | Lower propensity compared to (Boc)2[6] |

| Coupling Efficiency | Generally good, but may require optimized conditions | Good, but can be compromised by δ-lactam formation[6] | Good, though steric hindrance from the bulky Pbf group can be a factor[4] |

| Deprotection Conditions | Acid-labile (TFA) | Acid-labile (TFA) | Acid-labile (TFA) |

| Potential for Improved Metabolic Stability | High | Moderate | Moderate |

| Influence on Peptide Conformation | Can induce unique conformational constraints | Standard arginine conformation | Standard arginine conformation |

Experimental Protocols

The following protocols provide a general framework for the use of Fmoc-norArg(Boc)2-OH in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and the automated synthesizer being used.

Manual Solid-Phase Peptide Synthesis Protocol

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-norArg(Boc)2-OH:

-

In a separate vessel, dissolve Fmoc-norArg(Boc)2-OH (3-5 equivalents), a coupling reagent such as HATU (2.9-4.5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.

-

Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow for a brief pre-activation period (1-2 minutes).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.[9]

-

-

Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DMF and then with DCM.

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Automated Peptide Synthesis Considerations

When using an automated peptide synthesizer, the standard protocols for Fmoc-based chemistry can generally be adapted for Fmoc-norArg(Boc)2-OH.[10] However, it is advisable to:

-

Extend Coupling Times: Due to the potential for steric hindrance from the two Boc protecting groups, extending the coupling time for the Fmoc-norArg(Boc)2-OH residue may be beneficial to ensure complete incorporation.

-

Double Coupling: For particularly difficult sequences, a double coupling protocol for the norarginine residue can be employed to maximize the yield.

-

Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling and deprotection steps.[11] However, careful optimization of temperature and time is necessary to prevent side reactions.

Visualizing the Workflow and Rationale

The following diagrams illustrate the key decision-making processes and chemical transformations involved in utilizing Fmoc-norArg(Boc)2-OH.

Caption: Decision matrix for selecting an arginine derivative.

Caption: Comparison of potential lactam formation pathways.

Conclusion: A Valuable Tool for Advanced Peptide Synthesis

Fmoc-norArg(Boc)2-OH represents a valuable addition to the peptide chemist's toolkit. While the (Boc)2 protecting group strategy requires careful consideration to manage the potential for lactam formation, the unique advantages offered by the norarginine backbone—namely the potential for reduced side reactions, enhanced metabolic stability, and the ability to modulate peptide conformation—make it a compelling choice for the synthesis of complex and challenging peptides. By understanding the underlying chemical principles and carefully optimizing synthesis protocols, researchers can leverage the unique properties of Fmoc-norArg(Boc)2-OH to advance their research and development efforts.

References

-

Cezari, M. H., & Juliano, L. (1996). Studies on Lactam Formation During Coupling Procedures of N alpha-N Omega-Protected Arginine Derivatives. Peptide Research, 9(2), 88–91. Retrieved from [Link]

-

Alhassan, M., Kumar, A., Lopez, J., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(12), 4464. Retrieved from [Link]

- Google Patents. (n.d.). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

-